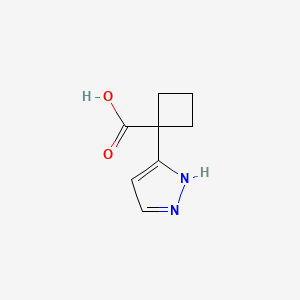

1-(1H-Pyrazol-5-yl)cyclobutane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(1H-Pyrazol-5-yl)cyclobutane-1-carboxylic acid is a compound characterized by a four-membered cyclobutane ring attached to a pyrazole ring and a carboxylic acid group. This compound is notable for its unique structure, which combines the rigidity of the cyclobutane ring with the aromaticity of the pyrazole ring, making it a subject of interest in various fields of scientific research.

Méthodes De Préparation

The synthesis of 1-(1H-Pyrazol-5-yl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of a pyrazole derivative with a cyclobutane carboxylic acid precursor. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process. Industrial production methods may vary, but they generally aim to optimize yield and purity through the use of advanced catalytic systems and purification techniques .

Analyse Des Réactions Chimiques

1-(1H-Pyrazol-5-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. .

Applications De Recherche Scientifique

Medicinal Chemistry

1-(1H-Pyrazol-5-yl)cyclobutane-1-carboxylic acid has shown significant potential in drug discovery:

- Enzyme Interactions : Studies indicate that this compound can modulate enzyme activity through specific binding mechanisms. Its ability to form hydrogen bonds and π-π interactions with biological macromolecules suggests potential therapeutic applications .

- Biological Pathways : Research highlights its influence on various biological pathways, making it a valuable candidate for developing drugs targeting specific diseases .

Biological Studies

The compound is utilized in various biological assays:

- Protein-Ligand Binding Studies : Its structural features facilitate interactions that can influence protein function, making it an important tool in biochemical research .

- Antioxidant Activity : Similar pyrazole derivatives have been evaluated for their antioxidant properties, indicating that compounds with structural similarities may also exhibit beneficial biological activities .

Materials Science

In materials science, this compound serves as a building block for synthesizing novel materials:

- Polymer Chemistry : Its unique structure can be exploited to create polymers with enhanced stability or reactivity .

Case Studies

Research has highlighted various applications of this compound:

Case Study 1: Enzyme Modulation

A study demonstrated that this compound significantly modulates the activity of specific enzymes involved in metabolic pathways. This modulation was attributed to the compound's ability to form stable complexes with enzyme active sites, enhancing or inhibiting their activity depending on the context .

Case Study 2: Antioxidant Properties

Research into similar pyrazole derivatives indicated promising antioxidant activities. These studies utilized various assays (e.g., DPPH scavenging assay) to evaluate the efficacy of these compounds against oxidative stress, suggesting that this compound may also possess such properties .

Mécanisme D'action

The mechanism by which 1-(1H-Pyrazol-5-yl)cyclobutane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with proteins and enzymes, influencing their activity. The cyclobutane ring’s rigidity can also affect the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, making the compound a valuable tool in drug discovery and development .

Comparaison Avec Des Composés Similaires

1-(1H-Pyrazol-5-yl)cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:

1-(1H-Pyrazol-1-yl)cyclobutane-1-carboxylic acid: Similar in structure but with different substitution patterns on the pyrazole ring.

3-Methyl-1-phenyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate: Another pyrazole derivative with distinct functional groups and applications. The uniqueness of this compound lies in its specific combination of the cyclobutane and pyrazole rings, which imparts unique chemical and biological properties

Activité Biologique

1-(1H-Pyrazol-5-yl)cyclobutane-1-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclobutane ring fused with a pyrazole moiety, which contributes to its unique reactivity and interaction with biological targets. The molecular formula is C8H10N2O2, and its molecular weight is approximately 166.18 g/mol. The structural configuration allows for diverse interactions with proteins and enzymes, making it a valuable tool in drug discovery.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets through:

- Hydrogen Bonding : The pyrazole ring can form hydrogen bonds with amino acid residues in proteins, influencing their conformation and activity.

- π-π Interactions : The aromatic nature of the pyrazole allows for π-π stacking interactions with aromatic amino acids, enhancing binding affinity.

- Rigidity of the Cyclobutane Ring : This structural feature can affect the compound's binding specificity and stability.

These interactions can modulate various biological pathways, including enzyme inhibition and receptor modulation, which are crucial for therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it has been investigated for its potential to inhibit carbonic anhydrases, which are important in regulating pH and fluid balance in tissues.

- Anticancer Potential : The compound has been explored for its anticancer properties, particularly in targeting cancer cell proliferation pathways. Its ability to modulate signaling pathways related to cell growth makes it a candidate for further investigation in oncology.

Case Studies

Several studies have highlighted the biological effects of this compound:

- Enzyme Interaction Studies : A study demonstrated that this compound effectively inhibits human carbonic anhydrases IX and XII, showing promise as a selective therapeutic agent against certain cancers .

- Anticancer Activity : In vitro studies revealed that the compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis through modulation of key signaling pathways .

- Pharmacokinetic Properties : Research on the pharmacokinetics of this compound indicated favorable absorption and distribution characteristics, suggesting potential for oral bioavailability .

Comparative Analysis

To better understand the significance of this compound, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| 1-(2-Methylpyrazol-5-yl)cyclobutane-1-carboxylic acid | C9H12N2O2 | 180.20 g/mol | Anticancer activity |

| 5-Aryl-pyrazole derivatives | Varies | Varies | Selective enzyme inhibitors |

This table illustrates how variations in structure can influence biological activity, reinforcing the importance of structural design in drug development.

Propriétés

IUPAC Name |

1-(1H-pyrazol-5-yl)cyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c11-7(12)8(3-1-4-8)6-2-5-9-10-6/h2,5H,1,3-4H2,(H,9,10)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIVXTNDPSFERJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=NN2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.